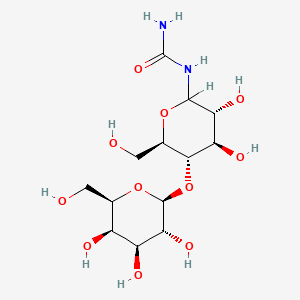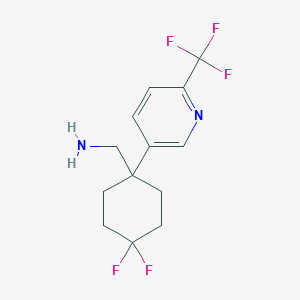
2-Propenenitrile, polymer with (1-methylethenyl)benzene
概述
描述
2-Propenenitrile, polymer with (1-methylethenyl)benzene is a copolymer formed from the monomers acrylonitrile and alpha-methylstyrene. This compound is known for its excellent heat resistance, mechanical properties, and dimensional stability. It is widely used in various industrial applications, particularly in the production of high-performance plastics and resins .
准备方法
Synthetic Routes and Reaction Conditions: 2-Propenenitrile, polymer with (1-methylethenyl)benzene copolymers are typically synthesized through radical emulsion polymerization. The monomers are metered into a reaction mixture containing a radical initiator and an emulsifier in an aqueous phase. The polymerization is carried out at temperatures ranging from 40°C to 80°C .
Industrial Production Methods: In industrial settings, the production of acrylonitrile alpha-methylstyrene copolymers involves the emulsion polymerization of 65-75% alpha-methylstyrene and 25-35% acrylonitrile. The monomer mixture is added gradually to control the heat of polymerization, ensuring efficient heat removal and high-quality copolymer production .
化学反应分析
Types of Reactions: 2-Propenenitrile, polymer with (1-methylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the copolymer.
Substitution: Substitution reactions, particularly involving the nitrile group, can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the copolymer, and various substituted compounds .
科学研究应用
2-Propenenitrile, polymer with (1-methylethenyl)benzene has a wide range of scientific research applications:
作用机制
The mechanism by which acrylonitrile alpha-methylstyrene exerts its effects involves the interaction of its molecular structure with various targets. The nitrile group in acrylonitrile can participate in hydrogen bonding and dipole-dipole interactions, while the alpha-methylstyrene component provides rigidity and stability to the copolymer. These interactions contribute to the compound’s overall properties, such as heat resistance and mechanical strength .
相似化合物的比较
Styrene Acrylonitrile (SAN): Similar to acrylonitrile alpha-methylstyrene but lacks the alpha-methyl group, resulting in different thermal and mechanical properties.
Acrylonitrile Butadiene Styrene (ABS): Contains butadiene, which provides additional toughness and impact resistance compared to acrylonitrile alpha-methylstyrene.
Polyvinyl Chloride (PVC): Often blended with acrylonitrile alpha-methylstyrene to enhance heat resistance and dimensional stability.
Uniqueness: 2-Propenenitrile, polymer with (1-methylethenyl)benzene stands out due to its unique combination of heat resistance, mechanical strength, and dimensional stability. The presence of the alpha-methyl group in the styrene component enhances these properties, making it a valuable material for high-performance applications .
属性
CAS 编号 |
215369-94-1 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC 名称 |
prop-2-enenitrile;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H10.C3H3N/c1-8(2)9-6-4-3-5-7-9;1-2-3-4/h3-7H,1H2,2H3;2H,1H2 |
InChI 键 |
VNNBZUFJRRODHO-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=CC=CC=C1.C=CC#N |
相关CAS编号 |
25747-74-4 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
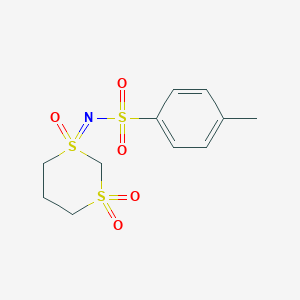

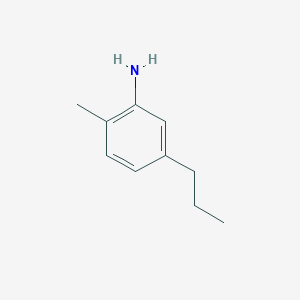
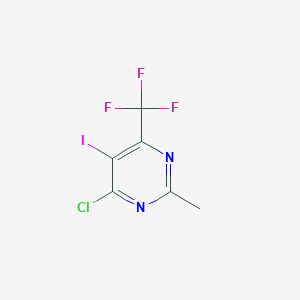
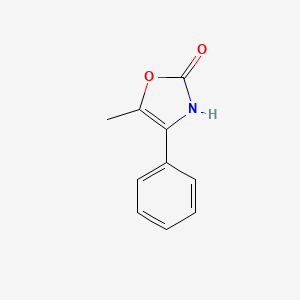
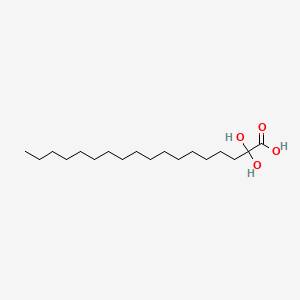
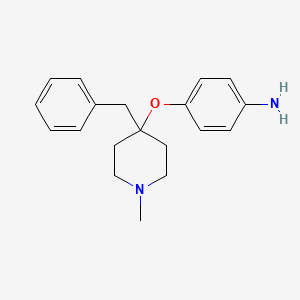


![1,1-Dimethylethyl 3-[(phenylamino)carbonyl]-1-piperidinecarboxylate](/img/structure/B8719570.png)
